5-(3-Fluorophenyl)-1,3-thiazole
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Overview
Description
5-(3-Fluorophenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of a fluorophenyl group at the 5-position of the thiazole ring imparts unique chemical properties to this compound. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone, which is then cyclized to yield the thiazole ring . Another approach involves the use of 3-fluorophenyl isothiocyanate and α-haloketones under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted fluorophenyl thiazole derivatives.
Scientific Research Applications
5-(3-Fluorophenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-1,3-thiazole
- 5-(3-Bromophenyl)-1,3-thiazole
- 5-(3-Methylphenyl)-1,3-thiazole
Uniqueness
5-(3-Fluorophenyl)-1,3-thiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for drug development and material science .
Properties
Molecular Formula |
C9H6FNS |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H6FNS/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H |
InChI Key |
AAYFBPCRLPVXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CS2 |
Origin of Product |
United States |
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